2'-Hydroxy-2-methoxychalcone
Overview
Description
2’-Hydroxy-2-methoxychalcone is a member of the chalcone family, which are aromatic ketones forming the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, abundant in plants. They are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties .
Mechanism of Action
Target of Action
2’-Hydroxy-2-methoxychalcone, a synthetic chalcone, has been found to exhibit antimicrobial activity . It is also known to have anti-inflammatory properties, with the ability to inhibit COX-1 and COX-2 enzymes .
Mode of Action
The compound interacts with its targets, primarily the COX-1 and COX-2 enzymes, leading to their inhibition . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by 2’-Hydroxy-2-methoxychalcone is the cyclooxygenase pathway . By inhibiting the COX-1 and COX-2 enzymes, the compound disrupts the conversion of arachidonic acid to prostaglandins . This results in a reduction of inflammation and pain.
Result of Action
The primary result of the action of 2’-Hydroxy-2-methoxychalcone is the reduction of inflammation . By inhibiting the production of prostaglandins, the compound can alleviate symptoms of inflammation, such as pain and swelling .
Biochemical Analysis
Biochemical Properties
2’-Hydroxy-2-methoxychalcone interacts with various enzymes and proteins. For instance, chalcones have been reported to inhibit COX-1 and COX-2 enzymes
Molecular Mechanism
Chalcones are known to interact with biomolecules at the molecular level
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Hydroxy-2-methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of 2’-Hydroxy-2-methoxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2’-Hydroxy-2-methoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or catalytic hydrogenation are typical reducing agents.
Substitution: Reagents such as bromine or nitrating agents can be used for electrophilic substitution.
Major Products:
Oxidation: Chalcone epoxides.
Reduction: Dihydrochalcones.
Substitution: Brominated or nitrated chalcones.
Scientific Research Applications
2’-Hydroxy-2-methoxychalcone has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in studies related to cell signaling pathways and enzyme inhibition.
Medicine: It has potential therapeutic applications due to its anticancer, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
- 2’-Hydroxy-4’-methoxychalcone
- 2’-Hydroxy-4’,6’-dimethoxychalcone
- 2’-Hydroxy-2’,5’-dimethoxychalcone
Comparison: 2’-Hydroxy-2-methoxychalcone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different levels of potency and selectivity in its biological effects .
Properties
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-11,17H,1H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTIPKTZVAKPOX-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42220-77-9 | |
Record name | 2'-Hydroxy-2-methoxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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